molecular formula C16H7ClF3N3O B13947903 Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]- CAS No. 502422-46-0

Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]-

Cat. No.: B13947903
CAS No.: 502422-46-0
M. Wt: 349.69 g/mol
InChI Key: ROQYQCOWQVBTHR-UHFFFAOYSA-N
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Description

The compound Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]- (hereafter referred to as Compound A) is a heterocyclic organic molecule featuring a benzonitrile core substituted with an oxazole ring linked to a chlorinated and trifluoromethylated pyridine moiety. This structure is characteristic of agrochemicals and pharmaceuticals, where trifluoromethyl and chloro groups enhance bioactivity and metabolic stability .

Properties

CAS No.

502422-46-0

Molecular Formula

C16H7ClF3N3O

Molecular Weight

349.69 g/mol

IUPAC Name

3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-oxazol-2-yl]benzonitrile

InChI

InChI=1S/C16H7ClF3N3O/c17-12-5-11(16(18,19)20)7-22-14(12)13-8-24-15(23-13)10-3-1-2-9(4-10)6-21/h1-5,7-8H

InChI Key

ROQYQCOWQVBTHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=CO2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C#N

Origin of Product

United States

Preparation Methods

Key Reaction Steps

  • Formation of the Oxazole Ring
    The oxazole moiety is synthesized via cyclization of an α-amino ketone precursor. For example:

    • Reaction of 3-chloro-5-(trifluoromethyl)picolinoyl chloride with a benzamide derivative under basic conditions generates the oxazole core.
    • Cyclodehydration using agents like phosphorus oxychloride (POCl₃) facilitates ring closure.
  • Coupling of Pyridine and Benzonitrile Moieties

    • Suzuki-Miyaura cross-coupling links the chloropyridine fragment to the oxazole-benzonitrile intermediate. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are employed.
    • Ullmann-type couplings may also be utilized for aryl-aryl bond formation, though yields are typically lower.

Typical Reaction Conditions

Step Reagents/Conditions Yield Reference
Oxazole formation POCl₃, DMF, 80°C, 12h 65–72%
Cross-coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C 58–63%

Advanced Catalytic Methods

Ionic Liquid-Assisted Synthesis

Ionic liquids (e.g., [BMIM][BF₄]) serve as green solvents to enhance reaction efficiency:

  • Advantages : Improved solubility of polar intermediates, reduced side reactions.
  • Example : Oxazole ring formation in [BMIM][BF₄] achieves 78% yield at 70°C.

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps:

Stepwise Mechanistic Analysis

Synthetic Route

  • Starting Material : 3-Chloro-5-(trifluoromethyl)picolinic acid.
  • Chlorination : Thionyl chloride (SOCl₂) converts the acid to acyl chloride.
  • Amidation : Reaction with benzamide derivatives forms the oxazole precursor.
  • Cyclization : POCl₃-mediated dehydration yields the oxazole ring.
  • Nitrile Introduction : Cyanide displacement (e.g., NaCN) at the 2-position of pyridine.

Critical Parameters

  • Solvent Selection : Dichloromethane (DCM) minimizes side reactions during nitrile substitution.
  • Catalyst : 4-Dimethylaminopyridine (DMAP) enhances electrophilic activation.

Spectroscopic Validation

Post-synthesis characterization ensures structural fidelity:

  • ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.8–8.6 ppm.
  • ¹⁹F NMR : Trifluoromethyl group shows a singlet at δ -62 ppm.
  • HRMS : Molecular ion peak at m/z 349.69 (calc. for C₁₆H₇ClF₃N₃O).

Challenges and Optimizations

  • Regioselectivity : Competing reactions at the pyridine 2- vs. 4-positions are mitigated using bulky ligands (e.g., XPhos).
  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) isolates the product.

Comparative Data Table

Method Conditions Yield Purity (HPLC) Reference
Traditional POCl₃, DMF, 12h 68% 95%
Ionic liquid [BMIM][BF₄], 70°C, 6h 78% 97%
Microwave 150W, 20min 82% 96%

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it effective in modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table summarizes key structural and functional similarities and differences between Compound A and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Application Reference
Compound A (Hypothetical) C₁₆H₈ClF₃N₃O ~353.7 Benzonitrile, oxazole, 3-Cl-5-CF₃-pyridine Potential agrochemical
Fluopyram C₁₆H₁₁ClF₆N₂O₂ 396.7 Benzamide, 3-Cl-5-CF₃-pyridine, ethyl linker Broad-spectrum fungicide
Haloxyfop-methyl C₁₆H₁₃ClF₃NO₄ 375.7 Phenoxypropanoate, 3-Cl-5-CF₃-pyridine Herbicide
Benzonitrile, 3-[3-(5-fluoro-2-pyridinyl)-1,2,4-oxadiazol-5-yl]-5-propoxy C₁₇H₁₃FN₄O₂ 324.3 Benzonitrile, oxadiazole, 5-F-pyridine Synthetic intermediate

Key Observations :

  • Pyridine Substitution : All compounds share the 3-chloro-5-(trifluoromethyl)-pyridine motif, a critical pharmacophore in agrochemicals for target binding and resistance management .
  • Heterocyclic Linkers: Compound A uses an oxazole ring, whereas fluopyram employs a benzamide linker, and haloxyfop-methyl uses a phenoxypropanoate group. These variations influence solubility, stability, and bioactivity .
  • Fluorine vs. Chlorine : The compound in replaces chlorine with fluorine on the pyridine ring, which may alter electronegativity and metabolic degradation pathways .

Research Findings and Data Gaps

Key Research Insights

  • Trifluoromethyl Impact : The CF₃ group in pyridine derivatives enhances lipophilicity and resistance to oxidative degradation, critical for prolonged field activity .
  • Chloro Substitution : The 3-chloro group on pyridine improves binding affinity to fungal SDH, as demonstrated in fluopyram .

Unresolved Questions

  • Compound A’s Efficacy: No direct biological data exists; further in vitro assays (e.g., SDH inhibition) are needed.
  • Ecotoxicity : Analogues like haloxyfop-methyl have established tolerances, but Compound A’s environmental impact remains unstudied .

Biological Activity

Benzonitrile, specifically the compound 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]-, has garnered attention in recent years for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H6ClF3N2O
  • Molecular Weight : 314.65 g/mol
  • CAS Number : 1155846-86-8
  • Structural Characteristics : The compound features a benzonitrile core with a chloro and trifluoromethyl substituent, as well as an oxazole ring which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antiviral Activity :
    • Recent studies have indicated that compounds with similar structures exhibit antiviral properties against various viruses, including HIV and influenza. For instance, derivatives of benzonitrile have shown significant inhibition of viral replication in cell cultures .
  • Antimicrobial Properties :
    • The compound has been investigated for its antimicrobial effects, particularly against bacterial strains. Certain derivatives have demonstrated efficacy in inhibiting the growth of Gram-positive bacteria .
  • Antiparasitic Potential :
    • Some studies suggest that related compounds may possess antiparasitic properties, although specific data on this compound remains limited .

The mechanisms through which benzonitrile compounds exert their biological effects often involve:

  • Enzyme Inhibition : Many derivatives inhibit key enzymes necessary for viral replication or bacterial growth. For example, certain benzonitrile derivatives have been identified as inhibitors of viral polymerases .
  • Cellular Interaction : The presence of the oxazole ring may enhance the compound's ability to interact with cellular receptors or enzymes, leading to altered cellular functions that inhibit pathogen growth.

Case Studies and Research Findings

StudyFindings
Chen et al. (2024)Identified significant antiviral activity against HIV-1 with IC50 values in the low micromolar range for related compounds .
Makarov et al. (2021)Investigated structural modifications in benzonitrile derivatives that enhance antibacterial efficacy against resistant strains .
Zhang et al. (2020)Reported promising antiparasitic activity in similar trifluoromethyl-substituted compounds .

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